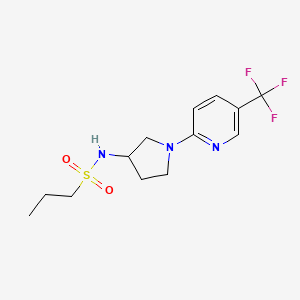
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer and autoimmune diseases. In
Mecanismo De Acción
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells and the production of inflammatory cytokines in autoimmune diseases. Specifically, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide inhibits the activity of BTK, ITK, and JAK3, which are all important kinases in these processes.
Biochemical and Physiological Effects:
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to inhibit the growth and survival of cancer cells and reduce the production of inflammatory cytokines in autoimmune diseases. In addition, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is its specificity for BTK, ITK, and JAK3, which makes it a potentially useful tool for studying the role of these kinases in cancer and autoimmune diseases. However, one limitation of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide. One area of research could be to investigate the safety and efficacy of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in clinical trials for the treatment of cancer and autoimmune diseases. Another area of research could be to explore the potential use of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in combination with other therapies, such as chemotherapy or immunotherapy. Finally, future research could also focus on identifying biomarkers that could predict response to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide in patients with cancer or autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide involves several steps, including the reaction of 2,3-dihydro-5-(trifluoromethyl)pyridin-2-amine with 3-bromo-1-propanesulfonic acid, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide is being studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, ITK, and JAK3. In addition, N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide has been shown to reduce the production of inflammatory cytokines in autoimmune diseases.
Propiedades
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c1-2-7-22(20,21)18-11-5-6-19(9-11)12-4-3-10(8-17-12)13(14,15)16/h3-4,8,11,18H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRSWXHXFTRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)


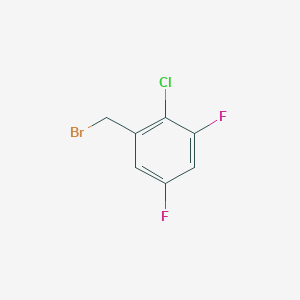

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
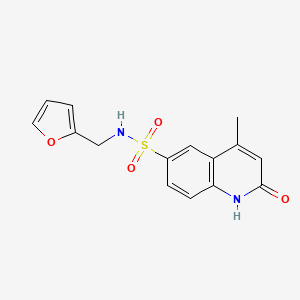

![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)


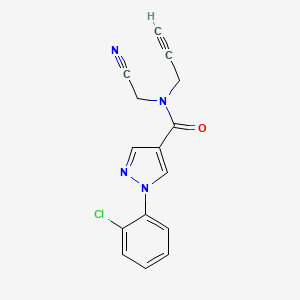
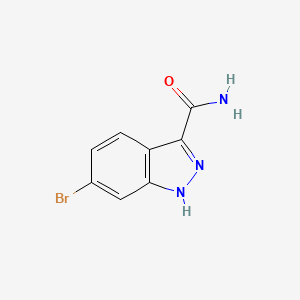
![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)